Venetoclax

Catalog No.
S548193
CAS No.
1257044-40-8
M.F
C45H50ClN7O7S
M. Wt
868.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Venetoclax

CAS Number

1257044-40-8

Product Name

Venetoclax

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

Molecular Formula

C45H50ClN7O7S

Molecular Weight

868.4 g/mol

InChI

InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)

InChI Key

LQBVNQSMGBZMKD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ABT199; ABT-199; ABT 199; GDC0199; GDC0199; GDC 0199; RG7601; RG7601; RG 7601. Venetoclax; Venclexta;

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C

The exact mass of the compound Venetoclax is 867.3181 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Venetoclax (ABT-199; CAS: 1257044-40-8) is a highly potent, first-in-class BH3-mimetic and selective B-cell lymphoma 2 (BCL-2) inhibitor utilized extensively in oncology research and drug development[1]. Unlike earlier generation pan-BCL inhibitors, Venetoclax was specifically engineered to isolate BCL-2 inhibition from BCL-XL and BCL-W pathways [1]. For procurement and laboratory selection, its value lies in its extreme target selectivity and its well-documented Biopharmaceutics Classification System (BCS) Class IV physicochemical profile, making it the definitive benchmark compound for BCL-2 dependent apoptotic pathway deconvolution and preclinical hematological malignancy modeling.

Substituting Venetoclax with earlier generation analogs like Navitoclax (ABT-263) or ABT-737 introduces critical experimental confounders that compromise both in vitro and in vivo data[1]. Navitoclax functions as a dual BCL-2/BCL-XL inhibitor; in animal models, this lack of selectivity triggers rapid, dose-dependent thrombocytopenia due to the reliance of platelets on BCL-XL for survival, severely limiting achievable dosing windows [1]. Furthermore, from a processability standpoint, Venetoclax exhibits extremely poor aqueous solubility (< 4 ng/mL crystalline), meaning generic aqueous dosing protocols used for more soluble analogs will result in precipitation and failed exposure . Procurement of Venetoclax must therefore be paired with specific lipid-based or co-solvent excipients (such as Phosal 50 PG or PEG400) to ensure reproducible in vivo delivery .

Target Binding Selectivity (BCL-2 vs. BCL-XL)

Venetoclax demonstrates profound selectivity for BCL-2 over BCL-XL in cell-free binding assays, a critical differentiation from its predecessor Navitoclax [1]. While Navitoclax binds both targets with sub-nanomolar affinity (Ki ≤ 1 nM for BCL-2 and ≤ 0.5 nM for BCL-XL), Venetoclax achieves a Ki of < 0.01 nM for BCL-2 while maintaining a Ki of > 48 nM for BCL-XL[1]. This >4800-fold selectivity window ensures that biochemical assays utilizing Venetoclax strictly measure BCL-2-mediated events .

Evidence DimensionBinding Affinity (Ki)
Target Compound DataVenetoclax: Ki < 0.01 nM (BCL-2), > 48 nM (BCL-XL)
Comparator Or BaselineNavitoclax: Ki ≤ 1 nM (BCL-2), ≤ 0.5 nM (BCL-XL)
Quantified Difference>4800-fold selectivity for Venetoclax vs. ~1:1 dual affinity for Navitoclax
ConditionsCell-free fluorescence polarization binding assay

Procuring Venetoclax is essential for isolating BCL-2 specific mechanisms in structural and biochemical assays without BCL-XL off-target interference.

Cellular Potency and Pathway Deconvolution

The biochemical selectivity of Venetoclax translates directly into functional cellular assays, allowing researchers to distinguish between BCL-2 and BCL-XL dependent cell lines [1]. In BCL-2-dependent RS4;11 acute lymphoblastic leukemia cells, Venetoclax exhibits an EC50 of 8 nM[1]. In stark contrast, in BCL-XL-dependent H146 small cell lung cancer cells, the EC50 drops to 4.3 µM (4300 nM) [1]. Navitoclax, conversely, remains highly potent across both cell lines, failing to differentiate the underlying apoptotic dependencies.

Evidence DimensionCellular Cytotoxicity (EC50)
Target Compound DataVenetoclax: 8 nM (RS4;11) vs. 4300 nM (H146)
Comparator Or BaselineNavitoclax: High potency in both RS4;11 and H146
Quantified Difference~537-fold differential cytotoxicity window for Venetoclax between cell lines
ConditionsIn vitro cell viability assays (RS4;11 vs. H146)

This differential potency allows researchers to definitively map apoptotic dependencies in diverse cancer cell panels.

In Vivo Toxicity and Dosing Viability

The most critical procurement differentiator for in vivo studies is the elimination of dose-limiting thrombocytopenia [1]. Navitoclax induces rapid, severe platelet destruction due to on-target BCL-XL inhibition in platelets [1]. Venetoclax, by sparing BCL-XL, maintains normal platelet counts in murine models even at high efficacious doses (e.g., 100 mg/kg/day), allowing for sustained therapeutic exposure without premature study termination due to toxicity[1].

Evidence DimensionIn Vivo Platelet Toxicity
Target Compound DataVenetoclax: Spares platelets, no dose-limiting thrombocytopenia
Comparator Or BaselineNavitoclax: Induces rapid, dose-dependent thrombocytopenia
Quantified DifferenceElimination of on-target platelet toxicity
ConditionsIn vivo murine dosing models

Enables sustained, high-dose efficacy studies in animal models without the confounding variable of fatal platelet depletion.

Formulation and In Vivo Processability

Venetoclax is a BCS Class IV compound with crystalline aqueous solubility of < 4 ng/mL, requiring specific formulation strategies for in vivo gavage . Unlike more soluble compounds that can utilize standard aqueous buffers, Venetoclax requires complex co-solvent systems, such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline, to achieve a stable 2.5 mg/mL suspension, or lipid-based vehicles like 60% Phosal 50 PG / 30% PEG400 / 10% Ethanol for higher concentrations.

Evidence DimensionAqueous Solubility and Vehicle Requirement
Target Compound DataVenetoclax: < 4 ng/mL (aqueous); requires complex co-solvents (e.g., PEG300/Tween-80/DMSO)
Comparator Or BaselineStandard aqueous laboratory vehicles
Quantified DifferenceComplete precipitation in standard buffers vs. successful dissolution in specific lipid/PEG mixtures
ConditionsPreclinical oral gavage formulation preparation

Dictates the necessary procurement of specialized excipients and strict adherence to co-solvent protocols for successful animal dosing.

In Vivo Hematological Xenograft Modeling

Venetoclax is the required BCL-2 inhibitor for murine xenograft models (e.g., NSG mice with RS4;11 or LOUCY cell lines) where sustained target inhibition is necessary[1]. Its platelet-sparing profile allows researchers to administer continuous daily doses (e.g., 100 mg/kg) without the dose-limiting thrombocytopenia that confounds studies using dual BCL-2/BCL-XL inhibitors [1].

Apoptotic Pathway Deconvolution Assays

Due to its >4800-fold selectivity for BCL-2 over BCL-XL, Venetoclax is the benchmark probe for in vitro screening [1]. It is specifically utilized in comparative viability assays (e.g., against RS4;11 vs. H146 cell lines) to map whether a novel cancer phenotype or drug resistance mechanism is driven by BCL-2 or BCL-XL dependency [1].

Preclinical Formulation and Drug Delivery Development

As a classic BCS Class IV molecule with extremely low aqueous solubility (< 4 ng/mL), Venetoclax serves as an ideal industrial benchmark for testing novel drug delivery systems . Formulation scientists procure Venetoclax to validate the performance of amorphous solid dispersions, lipid-based nanocarriers, and supersaturating drug delivery technologies designed to enhance gastrointestinal absorption.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

867.3180958 Da

Monoisotopic Mass

867.3180958 Da

Heavy Atom Count

61

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N54AIC43PW

Drug Indication

Venetoclax is indicated for the treatment of adult patients with chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL). It is also used in combination with azacitidine, or decitabine, or low-dose cytarabine for the treatment of newly diagnosed acute myeloid leukemia (AML) in adults 75 years or older, or who have comorbidities that preclude use of intensive induction chemotherapy.
FDA Label
Venclyxto in combination with obinutuzumab is indicated for the treatment of adult patients with previously untreated chronic lymphocytic leukaemia (CLL) (see section 5. 1). Venclyxto in combination with rituximab is indicated for the treatment of adult patients with CLL who have received at least one prior therapy. Venclyxto monotherapy is indicated for the treatment of CLL: - in the presence of 17p deletion or TP53 mutation in adult patients who are unsuitable for or have failed a B cell receptor pathway inhibitor, or- in the absence of 17p deletion or TP53 mutation in adult patients who have failed both chemoimmunotherapy and a B-cell receptor pathway inhibitor. Venclyxto in combination with a hypomethylating agent is indicated for the treatment of adult patients with newly  diagnosed acute myeloid leukaemia (AML) who are ineligible for intensive chemotherapy.
Treatment of malignant neoplasms of the haematopoietic and lymphoid tissue, Treatment of solid malignant tumours

Livertox Summary

Venetoclax is an oral selective BCL-2 inhibitor and antineoplastic agent used in the therapy of refractory chronic lymphocytic leukemia (CLL). Venetoclax is associated with a low rate of transient serum enzyme elevations during therapy, but has not been implicated in cases of clinically apparent acute liver injury with jaundice. Venetoclax has potent immunosuppressive activity and may be capable of causing reactivation of hepatitis B.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents
Antineoplastic Agents

Mechanism of Action

Proteins in the B cell CLL/lymphoma 2 (BCL-2) family are necessary regulators of the apoptotic (anti-cell programmed death) process. This family comprises proapoptotic and prosurvival proteins for various cells. Cancer cells evade apoptosis by inhibiting programmed cell death (apoptosis). The therapeutic potential of directly inhibiting prosurvival proteins was unveiled with the development of navitoclax, a selective inhibitor of both BCL-2 and BCL-2-like 1 (BCL-X(L)), which has demonstrated clinical efficacy in some BCL-2-dependent hematological cancers. Selective inhibition of BCL-2 by venetoclax, sparing BCL-xL enables therapeutic induction of apoptosis without the negative effect of thrombocytopenia,. Venetoclax helps restore the process of apoptosis by binding directly to the BCL-2 protein, displacing pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the activation of caspase enzymes. In nonclinical studies, venetoclax has shown cytotoxic activity in tumor cells that overexpress BCL-2.

Absorption Distribution and Excretion

Following several oral administrations after a meal, the maximum plasma concentration of venetoclax was reached 5-8 hours after the dose. Venetoclax steady state AUC (area under the curve) increased proportionally over the dose range of 150-800 mg. After a low-fat meal, venetoclax mean (± standard deviation) steady-state Cmax was 2.1 ± 1.1 μg/mL and AUC0-24 was 32.8 ± 16.9 μg•h/mL at the 400 mg once daily dose. When compared with the fasted state, venetoclax exposure increased by 3.4 times when ingested with a low-fat meal and 5.2 times with a high-fat meal. When comparing low versus high fat, the Cmax and AUC were both increased by 50% when ingested with a high-fat meal. The FDA label indicataes that venetoclax should be taken with food,.
After single oral administration of 200 mg radiolabeled [14C]-venetoclax dose to healthy subjects, >99.9% of the dose was found in feces and <0.1% of the dose was excreted in urine within 9 days, suggesting that hepatic elimination is responsible for the clearance of venetoclax from systemic circulation. Unchanged venetoclax accounted for 20.8% of the radioactive dose excreted in feces.
The population estimate for apparent volume of distribution (Vdss/F) of venetoclax ranged from 256-321 L.
Mainly hepatic.

Metabolism Metabolites

In vitro studies demonstrated that venetoclax is predominantly metabolized as a substrate of CYP3A4/5,,.

Wikipedia

Venetoclax

FDA Medication Guides

VENCLEXTA
VENETOCLAX
TABLET;ORAL
ABBVIE INC
06/15/2022

Biological Half Life

The half-life of venetoclax is reported to be 19-26 hours, after administration of a single 50-mg dose,.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Gribben JG. Practical management of tumour lysis syndrome in venetoclax-treated patients with chronic lymphocytic leukaemia. Br J Haematol. 2019 Dec 19. doi: 10.1111/bjh.16345. [Epub ahead of print] Review. PubMed PMID: 31858596.
2: Richard-Carpentier G, DiNardo CD. Venetoclax for the treatment of newly diagnosed acute myeloid leukemia in patients who are ineligible for intensive chemotherapy. Ther Adv Hematol. 2019 Oct 23;10:2040620719882822. doi: 10.1177/2040620719882822. eCollection 2019. Review. PubMed PMID: 31692757; PubMed Central PMCID: PMC6811760.
3: Juárez-Salcedo LM, Desai V, Dalia S. Venetoclax: evidence to date and clinical potential. Drugs Context. 2019 Oct 9;8:212574. doi: 10.7573/dic.212574. eCollection 2019. Review. PubMed PMID: 31645879; PubMed Central PMCID: PMC6788387.
4: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548460/ PubMed PMID: 31643779.
5: Jonas BA, Pollyea DA. How we use venetoclax with hypomethylating agents for the treatment of newly diagnosed patients with acute myeloid leukemia. Leukemia. 2019 Dec;33(12):2795-2804. doi: 10.1038/s41375-019-0612-8. Epub 2019 Oct 18. Review. PubMed PMID: 31628431.
6: Scott LJ. Venetoclax: A Review in Relapsed/Refractory Chronic Lymphocytic Leukemia. Target Oncol. 2019 Oct;14(5):493-504. doi: 10.1007/s11523-019-00673-1. Review. PubMed PMID: 31542870.
7: Eradat H. Venetoclax for the Treatment of Chronic Lymphocytic Leukemia. Curr Hematol Malig Rep. 2019 Oct;14(5):469-476. doi: 10.1007/s11899-019-00539-3. Review. PubMed PMID: 31512151.
8: Ye CJ, Xu WB, Yu Q, Wu C, Huang L, Li JM, Yan H. [Venetoclax combined with rituximab in the treatment of ibrutinib-resistant patient with chronic lymphocytic leukemia: a case report and literature reviews]. Zhonghua Xue Ye Xue Za Zhi. 2019 Aug 14;40(8):700-702. doi: 10.3760/cma.j.issn.0253-2727.2019.08.018. Review. Chinese. PubMed PMID: 31495144.
9: Seymour J. Venetoclax, the first BCL-2 inhibitor for use in patients with chronic lymphocytic leukemia. Clin Adv Hematol Oncol. 2019 Aug;17(8):440-443. Review. PubMed PMID: 31449511.
10: D'Rozario J, Bennett SK. Update on the role of venetoclax and rituximab in the treatment of relapsed or refractory CLL. Ther Adv Hematol. 2019 May 10;10:2040620719844697. doi: 10.1177/2040620719844697. eCollection 2019. Review. PubMed PMID: 31205643; PubMed Central PMCID: PMC6535706.
11: Guerra VA, DiNardo C, Konopleva M. Venetoclax-based therapies for acute myeloid leukemia. Best Pract Res Clin Haematol. 2019 Jun;32(2):145-153. doi: 10.1016/j.beha.2019.05.008. Epub 2019 May 24. Review. PubMed PMID: 31203996; PubMed Central PMCID: PMC6581210.
12: Žigart N, Časar Z. A literature review of the patent publications on venetoclax - a selective Bcl-2 inhibitor: discovering the therapeutic potential of a novel chemotherapeutic agent. Expert Opin Ther Pat. 2019 Jul;29(7):487-496. doi: 10.1080/13543776.2019.1627327. Epub 2019 Jun 7. Review. PubMed PMID: 31154862.
13: Korycka-Wolowiec A, Wolowiec D, Kubiak-Mlonka A, Robak T. Venetoclax in the treatment of chronic lymphocytic leukemia. Expert Opin Drug Metab Toxicol. 2019 May;15(5):353-366. doi: 10.1080/17425255.2019.1606211. Epub 2019 Apr 25. Review. PubMed PMID: 30969139.
14: Vaxman I, Sidiqi MH, Gertz M. Venetoclax for the treatment of multiple myeloma. Expert Rev Hematol. 2018 Dec;11(12):915-920. doi: 10.1080/17474086.2018.1548931. Epub 2018 Dec 6. Review. PubMed PMID: 30428277.
15: Leverson JD, Cojocari D. Hematologic Tumor Cell Resistance to the BCL-2 Inhibitor Venetoclax: A Product of Its Microenvironment? Front Oncol. 2018 Oct 22;8:458. doi: 10.3389/fonc.2018.00458. eCollection 2018. Review. PubMed PMID: 30406027; PubMed Central PMCID: PMC6204401.
16: Borg MA, Clemmons A. Venetoclax: A Novel Treatment for Patients With del(17p) Chronic Lymphocytic Leukemia. J Adv Pract Oncol. 2017 Sep-Oct;8(6):647-652. Epub 2017 Sep 1. Review. PubMed PMID: 30310726; PubMed Central PMCID: PMC6167086.
17: Scheffold A, Jebaraj BMC, Stilgenbauer S. Venetoclax: Targeting BCL2 in Hematological Cancers. Recent Results Cancer Res. 2018;212:215-242. doi: 10.1007/978-3-319-91439-8_11. Review. PubMed PMID: 30069633.
18: Mihalyova J, Jelinek T, Growkova K, Hrdinka M, Simicek M, Hajek R. Venetoclax: A new wave in hematooncology. Exp Hematol. 2018 May;61:10-25. doi: 10.1016/j.exphem.2018.02.002. Epub 2018 Mar 2. Review. PubMed PMID: 29477371.
19: Mistry H, Nduka C, Connock M, Colquitt J, Mantopoulos T, Loveman E, Walewska R, Mason J. Venetoclax for Treating Chronic Lymphocytic Leukaemia: An Evidence Review Group Perspective of a NICE Single Technology Appraisal. Pharmacoeconomics. 2018 Apr;36(4):399-406. doi: 10.1007/s40273-017-0599-9. Review. Erratum in: Pharmacoeconomics. 2019 Feb 19;:. PubMed PMID: 29222670; PubMed Central PMCID: PMC5840199.
20: Leverson JD, Sampath D, Souers AJ, Rosenberg SH, Fairbrother WJ, Amiot M, Konopleva M, Letai A. Found in Translation: How Preclinical Research Is Guiding the Clinical Development of the BCL2-Selective Inhibitor Venetoclax. Cancer Discov. 2017 Dec;7(12):1376-1393. doi: 10.1158/2159-8290.CD-17-0797. Epub 2017 Nov 16. Review. PubMed PMID: 29146569; PubMed Central PMCID: PMC5728441.

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